3-Hydroxy-2-naphthonitrile
Description
Properties
IUPAC Name |
3-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPUYMTZIAJFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514471 | |
| Record name | 3-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52449-77-1 | |
| Record name | 3-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 2: Cyanation of 3-Bromo-2-naphthol
- Method : Ullmann-type coupling with CuCN in DMF at 150–200°C.
3-Bromo-2-naphthol + CuCN → 3-Hydroxy-2-naphthonitrile - Yield : ~50–70% (estimated from analogous aryl bromide cyanation).
- Key Considerations :
- Elevated temperatures required for C–CN bond formation.
- Competing hydrolysis of nitrile to carboxylic acid under prolonged heating.
Alternative Pathway: Diazotization-Cyanation
Step 1: Nitration of 2-Naphthol
- Reaction : Nitration at position 1 using HNO₃/H₂SO₄, followed by reduction to 1-amino-2-naphthol.
Step 2: Diazotization and Cyanation
- Diazotization : Treat with NaNO₂/HCl at 0–5°C.
- Cyanation : React with CuCN/KCN to form this compound.
1-Amino-2-naphthol → Diazonium salt → this compound - Challenges :
- Regioselective control in nitration step.
- Stability of diazonium intermediates in aqueous media.
Critical Analysis of Feasibility
| Parameter | Bromination-Cyanation | Diazotization-Cyanation |
|---|---|---|
| Regioselectivity | High (C3 bromination) | Moderate (C1 nitration) |
| Yield | 50–70% | 30–50% |
| Reaction Conditions | Harsh (high temperature) | Low-temperature sensitive |
| Byproducts | Debromination | Carboxylic acid formation |
Optimization Strategies
- Catalytic Systems : Use Pd-catalyzed cyanation (e.g., Pd(OAc)₂/Xantphos) for milder conditions.
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as methyl ether) to prevent oxidation during cyanation.
- Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance CuCN solubility and reaction efficiency.
Spectroscopic Validation
- IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch).
- ¹H NMR : Aromatic protons adjacent to nitrile (δ 8.2–8.5 ppm) and hydroxyl (δ 9.5–10 ppm).
- MS : Molecular ion peak at m/z 169 (C₁₁H₇NO).
Industrial Scalability Considerations
Scientific Research Applications
Chemical Synthesis
3-Hydroxy-2-naphthonitrile serves as a versatile building block in organic synthesis. It is often utilized in the preparation of various derivatives that exhibit biological activity.
Synthesis of Hydroxamic Acids
One notable application is the synthesis of 3-hydroxy-2-naphthyl hydroxamic acid, which has been shown to have superior collecting performance in flotation processes for bastnaesite recovery. The synthesis involves the reaction of sodium hydroxide with hydroxylamine hydrochloride, resulting in high yields of the desired product .
Dyes and Pigments
This compound is also an important intermediate in the production of dyes and pigments. Its structural properties allow it to participate in various reactions that yield colorants used in textiles and coatings. The extensive use of this compound in this sector underscores its economic importance .
Pharmaceutical Applications
The medicinal properties of compounds derived from this compound have been investigated for their potential therapeutic effects.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this precursor have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism often involves inhibition of key enzymes related to cancer progression .
Antimicrobial Properties
Additionally, some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Environmental Applications
The environmental impact and behavior of this compound have been studied to assess its biodegradability and ecological safety.
Biodegradability Studies
Studies indicate that this compound is not readily biodegradable but can be inherently biodegradable under certain conditions. This characteristic is crucial for assessing its environmental risk when used industrially .
Ecotoxicological Assessments
Ecotoxicological assessments have been conducted to evaluate the effects of this compound on aquatic organisms. These studies are vital for determining safe usage levels in industrial applications to prevent harmful ecological impacts .
Summary Table of Applications
| Application Area | Description | Example |
|---|---|---|
| Chemical Synthesis | Intermediate for synthesizing hydroxamic acids and other derivatives | 3-hydroxy-2-naphthyl hydroxamic acid |
| Dyes and Pigments | Used in the production of various colorants for textiles and coatings | Colorants derived from this compound |
| Pharmaceutical Development | Potential anticancer and antimicrobial agents derived from this compound | Compounds showing activity against cancer cell lines |
| Environmental Safety | Studies on biodegradability and ecotoxicity to assess environmental impact | Biodegradability tests indicating inherent biodegradability |
Case Study: Flotation Recovery of Bastnaesite
A study demonstrated that this compound derivatives significantly improved the recovery rates of bastnaesite during flotation tests, achieving over 90% recovery efficiency. This highlights its practical application in mineral processing industries .
Case Study: Anticancer Activity Evaluation
In a series of experiments, derivatives synthesized from this compound were tested against multiple cancer cell lines, showing IC50 values as low as 1.46 μM, indicating strong potential for further development into therapeutic agents against specific cancers .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-naphthonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Naphthonitrile: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
3-Hydroxy-2-naphthoic acid: Contains a carboxyl group instead of a nitrile group, resulting in different chemical properties and uses.
Uniqueness: 3-Hydroxy-2-naphthonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
3-Hydroxy-2-naphthonitrile, a compound with significant potential in medicinal chemistry, has been the subject of various studies aimed at elucidating its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its naphthalene ring structure substituted with a hydroxyl group and a nitrile group. These functional groups contribute to its reactivity and interaction with biological systems.
- Molecular Formula : C11H9NO
- Molecular Weight : 185.20 g/mol
The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The hydroxyl group can form hydrogen bonds, enhancing its affinity for enzymes and receptors. The nitrile group allows participation in diverse chemical reactions, potentially leading to the formation of biologically active metabolites.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study employing the agar well diffusion method demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.125 to 6.25 µg/mL .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.125 |
| Escherichia coli | 6.25 |
| Candida albicans | 6.25 |
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. It was found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Study 1: Antibacterial Activity
In a study published in the Journal of Applied Microbiology, researchers synthesized derivatives of this compound and evaluated their antibacterial efficacy. The results confirmed that modifications to the naphthalene core could enhance antibacterial properties, suggesting a structure-activity relationship that warrants further investigation .
Case Study 2: Anticancer Effects
A recent investigation focused on the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .
Toxicological Profile
While exploring its therapeutic potential, it is crucial to consider the toxicological aspects of this compound. In animal studies, acute toxicity assessments showed that high doses could lead to dermal irritation and systemic toxicity; however, it was deemed non-mutagenic in several Ames tests .
Q & A
Q. What are the recommended synthesis routes and characterization methods for 3-Hydroxy-2-naphthonitrile?
- Methodological Answer : this compound can be synthesized via cyanation of 2-naphthol derivatives using nitrile precursors (e.g., KCN or CuCN) under controlled acidic conditions. Characterization should involve 1H/13C NMR to confirm the hydroxyl and nitrile functional groups, complemented by HPLC-MS/MS for purity assessment. For structural validation, FT-IR can identify O-H (3200–3600 cm⁻¹) and C≡N (2200–2260 cm⁻¹) stretches. Accelerated stability studies under varying pH and temperature conditions (e.g., 25°C, 40°C) should employ HPLC-UV to monitor degradation products .
Q. How can researchers assess the stability of this compound under different experimental conditions?
- Methodological Answer : Stability testing should follow ICH Q1A guidelines , using forced degradation studies:
- Thermal stability : Incubate at 40–60°C for 1–4 weeks, analyzing via HPLC-DAD .
- Photostability : Expose to UV light (320–400 nm) and monitor using LC-MS to detect photo-oxidation byproducts.
- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C, quantifying residual compound with reverse-phase HPLC .
Q. Which analytical techniques are most suitable for detecting this compound in complex matrices?
- Methodological Answer :
- Solid-Phase Extraction (SPE) coupled with HPLC-MS/MS provides high sensitivity (LOD < 1 ng/mL) for environmental or biological samples .
- Gas Chromatography-MS (GC-MS) is viable for volatile derivatives after silylation (e.g., BSTFA derivatization).
- Fluorescence spectroscopy leverages the naphthalene moiety for selective detection (λex = 290 nm, λem = 340 nm) in aqueous systems.
Advanced Research Questions
Q. What mechanistic insights exist regarding the interaction of this compound with biological systems?
- Methodological Answer :
- In vitro assays : Use hepatic microsomes (e.g., rat S9 fractions) to study metabolic pathways. Monitor cytochrome P450-mediated oxidation via LC-HRMS .
- Gene expression profiling : Apply RNA-seq or qPCR to assess transcriptional changes (e.g., oxidative stress markers like HMOX1 or CYP1A1) in exposed cell lines .
- Molecular docking : Model interactions with enzymes (e.g., nitroreductases) using AutoDock Vina to predict binding affinities.
Q. How can contradictions in toxicity data for this compound be systematically resolved?
- Methodological Answer :
- Conduct a systematic literature review using PubMed/TOXCENTER queries (e.g., "this compound AND (toxicity OR genotoxicity)") to collate disparate findings .
- Perform meta-analysis with software like RevMan to quantify heterogeneity across studies. Control for variables like exposure duration, species, and dose metrics.
- Validate conflicting results via in vivo/in vitro comparative assays (e.g., Ames test vs. Comet assay) under standardized protocols .
Q. What methodologies are effective for studying environmental interactions of this compound in soil and water?
- Methodological Answer :
- Biomonitoring : Use SPE-HPLC-MS/MS to quantify residues in water/sediment .
- Degradation kinetics : Simulate photolysis (Xe lamp irradiation) and hydrolysis, tracking half-lives via first-order kinetic models .
- Soil adsorption studies : Apply batch equilibrium methods (OECD Guideline 106) with LC-MS analysis to determine Kd (distribution coefficient) values.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
